3-[(4-TERT-BUTYLPHENYL)SULFANYL]-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
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Overview
Description
3-[(4-TERT-BUTYLPHENYL)SULFANYL]-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound with a molecular weight of 455.62 This compound features a unique structure that combines a piperidine ring, a tert-butylphenyl group, and a dihydroanthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-TERT-BUTYLPHENYL)SULFANYL]-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroanthracene-9,10-dione core, followed by the introduction of the piperidine ring and the tert-butylphenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-TERT-BUTYLPHENYL)SULFANYL]-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-[(4-TERT-BUTYLPHENYL)SULFANYL]-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can be harnessed to develop new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[(4-TERT-BUTYLPHENYL)SULFANYL]-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-METHYLPHENYL)SULFANYL]-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
- 3-[(4-CHLOROPHENYL)SULFANYL]-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
- 3-[(4-FLUOROPHENYL)SULFANYL]-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
Uniqueness
The uniqueness of 3-[(4-TERT-BUTYLPHENYL)SULFANYL]-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE lies in its tert-butylphenyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfanyl-1-piperidin-1-ylanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO2S/c1-29(2,3)19-11-13-20(14-12-19)33-21-17-24-26(25(18-21)30-15-7-4-8-16-30)28(32)23-10-6-5-9-22(23)27(24)31/h5-6,9-14,17-18H,4,7-8,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRPURUGZQJVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=CC3=C(C(=C2)N4CCCCC4)C(=O)C5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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